(2Z)-N-acetyl-2-(benzylimino)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-2-(benzylimino)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-(benzylimino)-2H-chromene-3-carboxamide typically involves the condensation of benzylamine with a chromene derivative under specific reaction conditions. One common method includes the use of a solvent-free protocol where benzylamine is reacted with an α,β-unsaturated ester in the presence of a catalytic amount of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is advantageous due to its high yield and reduced reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalytic processes can further optimize the production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-(benzylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2Z)-N-acetyl-2-(benzylimino)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-(benzylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid
- N-benzyl-3-(4-methoxyphenyl)acrylamide
Uniqueness
(2Z)-N-acetyl-2-(benzylimino)-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the chromene core and the benzylimino group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-acetyl-2-benzyliminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13(22)21-18(23)16-11-15-9-5-6-10-17(15)24-19(16)20-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCKXDAUICOECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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